molecular formula C23H17N B142697 2,3,4-Triphenylpyridine CAS No. 130318-01-3

2,3,4-Triphenylpyridine

Cat. No.: B142697
CAS No.: 130318-01-3
M. Wt: 307.4 g/mol
InChI Key: SGPZQRDTKWINJJ-UHFFFAOYSA-N
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Description

2,3,4-Triphenylpyridine is a heterocyclic aromatic compound characterized by a pyridine ring substituted with three phenyl groups at the 2, 3, and 4 positions. This compound is part of the broader class of triphenylpyridines, which are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Triphenylpyridine typically involves multicomponent reactions. One common method is the cyclocondensation reaction between aryl aldehydes, acetophenone derivatives, and ammonium acetate. This reaction can be catalyzed by various catalysts, including bimetallic catalysts like Al/Ag3PO4 , and can be conducted under mild and environmentally friendly conditions.

Another method involves the oxidative cyclization of ketoximes with phenylacetic acids using heterogeneous catalysts such as strontium-doped lanthanum cobaltite perovskite . This method proceeds via the oxidative functionalization of the sp3 C–H bond in phenylacetic acid.

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. The use of reusable heterogeneous catalysts and solvent-free conditions is preferred to enhance the economic and ecological efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Triphenylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives.

Scientific Research Applications

2,3,4-Triphenylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4-Triphenylpyridine involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. In biological systems, it may interact with cellular targets, influencing biochemical pathways and exhibiting pharmacological effects.

Comparison with Similar Compounds

    2,4,6-Triphenylpyridine: Similar in structure but with phenyl groups at the 2, 4, and 6 positions.

    2,3,5-Triphenylpyridine: Another isomer with phenyl groups at the 2, 3, and 5 positions.

Uniqueness: 2,3,4-Triphenylpyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. This distinct arrangement of phenyl groups can lead to different electronic and steric effects compared to other isomers, making it valuable for specific applications in synthesis and materials science .

Properties

IUPAC Name

2,3,4-triphenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N/c1-4-10-18(11-5-1)21-16-17-24-23(20-14-8-3-9-15-20)22(21)19-12-6-2-7-13-19/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPZQRDTKWINJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10534684
Record name 2,3,4-Triphenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10534684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130318-01-3
Record name 2,3,4-Triphenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10534684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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